molecular formula C13H13N3O5 B455827 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide CAS No. 364626-47-1

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide

Cat. No.: B455827
CAS No.: 364626-47-1
M. Wt: 291.26g/mol
InChI Key: BIJRFEXFCDQNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide is a furan-carbohydrazide derivative of interest in advanced chemical research. While specific biological data for this compound is not fully established in the public domain, its core structure is a significant scaffold in materials and pharmaceutical science. Compounds within the hydrazide and furan classes are frequently investigated for their potential as key intermediates in organic synthesis and for their biological activity. Structurally similar molecules, such as those featuring a nitrophenyl group linked to a furan hydrazide, have been identified in scientific literature for applications including use as ionophores in chemical sensing, or as hole carriers in thin-film organic photoconductors for electrophotographic processes. The presence of the hydrazide moiety is often exploited for the synthesis of more complex heterocyclic systems, such as hydrazones, which are a known pharmacophore. Researchers value this compound for its potential to serve as a building block in the development of novel substances with tailored properties for specialized research applications.

Properties

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-8-2-4-11(10(6-8)16(18)19)20-7-9-3-5-12(21-9)13(17)15-14/h2-6H,7,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJRFEXFCDQNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carbonyl Chloride

  • Starting Material : Furan-2-carbonyl chloride.

  • Alkylation : React with 4-methyl-2-nitrophenol in the presence of a base (e.g., K2_2CO3_3) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in anhydrous DMF at 80°C for 12 hours.

  • Workup : Isolate the product via aqueous extraction and column chromatography.

Hydrazide Formation

  • Reaction : Treat the acyl chloride with excess hydrazine hydrate (80% v/v) in ethanol at 0–5°C.

  • Precipitation : Adjust pH to 3–4 with dilute HCl to precipitate the hydrazide.

  • Yield : ~65–70% (estimated from analogous reactions).

Key Parameters :

  • Temperature control minimizes side reactions (e.g., over-alkylation).

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Oxidation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Conditions : Use Jones reagent (CrO3_3/H2_2SO4_4) in acetone at 0°C for 2 hours.

  • Isolation : Quench with isopropanol, extract with ethyl acetate, and dry over Na2_2SO4_4.

Hydrazine Condensation

  • Reflux : Heat the furoic acid with hydrazine hydrate (molar ratio 1:1.2) in ethanol for 6 hours.

  • Crystallization : Cool to 4°C and filter the precipitate.

Challenges :

  • Nitro groups may undergo reduction under prolonged heating.

  • Competing esterification with ethanol requires strict stoichiometric control.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Acyl Chloride)Route 2 (Aldehyde Oxidation)
Starting Material CostModerateHigh (specialized aldehyde)
Reaction Steps23
Typical Yield65–70%50–55%
Purification DifficultyMedium (chromatography)High (acidic workup)
ScalabilitySuitable for >100 gLimited to <50 g

Optimization Insights :

  • Route 1 offers better reproducibility for large-scale synthesis.

  • Route 2 may be preferable for laboratories with access to aldehyde precursors.

Mechanistic Considerations and Side Reactions

Competing Alkylation Pathways

In Route 1, the nucleophilic phenoxide ion may attack either the carbonyl carbon (leading to ester byproducts) or the methylene carbon of the chloromethyl group. Steric hindrance from the nitro group favors the desired methylene attack, but minor ester formation (<5%) is still possible.

Hydrazine Over-Addition

Excess hydrazine can lead to bis-hydrazide formation, particularly if reaction temperatures exceed 10°C. Kinetic control through slow addition and low temperatures mitigates this.

Characterization and Quality Control

Spectroscopic Confirmation

  • 1^1H NMR (DMSO-d6_6): Expected signals at δ 8.2–8.4 ppm (aromatic protons ortho to nitro), δ 6.7–7.1 ppm (furan protons), and δ 4.8 ppm (OCH2_2 bridge).

  • IR : Strong bands at ~1650 cm1^{-1} (C=O stretch) and 1520/1340 cm1^{-1} (asymmetric/symmetric NO2_2).

Purity Assessment

  • HPLC : Use a C18 column with mobile phase MeCN:H2_2O (70:30); retention time ~8.2 minutes.

  • Melting Point : Literature reports for analogous compounds suggest 210–215°C (decomposition).

Industrial-Scale Adaptation Challenges

Solvent Selection

  • Replace DMF with toluene/water biphasic systems to improve safety and reduce costs.

  • Substitute ethanol with 2-propanol for easier recovery.

Waste Management

  • Nitro-containing byproducts require specialized disposal.

  • Chromium waste from Route 2 necessitates oxidation state adjustment before landfill .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and nitrophenoxy group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring and a hydrazide functional group, which can be synthesized from 5-nitro-2-furoic acid derivatives through reactions involving hydrazine derivatives. The general synthetic route involves:

  • Reaction of 5-nitro-2-furoic acid with hydrazine derivatives.
  • Use of solvents such as ethanol or methanol, often in the presence of catalysts like acetic acid.
  • Characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.

The molecular formula for this compound is C₁₃H₁₃N₃O₅, with a molecular weight of approximately 264.25 g/mol .

Medicinal Chemistry Applications

The compound exhibits promising bioactive properties that suggest its utility in drug development:

  • Antimicrobial Activity : Studies have indicated that derivatives of 5-nitro-2-furoic acid possess antimicrobial properties, potentially extending to 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide .
  • Antitubercular Agents : Research has highlighted the importance of novel inhibitors for isocitrate lyase, with certain analogues showing significant bactericidal effects against Mycobacterium tuberculosis. This suggests that compounds like this compound could play a role in developing new treatments for drug-resistant tuberculosis .
  • Structure-Activity Relationship Studies : Variations in substituents on the phenyl ring can significantly affect biological activity, indicating that modifications could enhance therapeutic efficacy .

Chemical and Material Science Applications

In addition to its medicinal applications, this compound is relevant in material science:

  • Antioxidants and Flame Retardants : Compounds with similar structures are often used in producing plastics and coatings due to their thermal stability and flame resistance properties. The incorporation of such compounds can improve the performance of materials under stress conditions .

Case Studies and Experimental Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Efficacy : In vitro studies have shown varying degrees of effectiveness against different bacterial strains, with minimum inhibitory concentration values being established to assess its potential as an antimicrobial agent.
  • Drug Combination Studies : Research involving combinations of this compound with established antibiotics has demonstrated additive effects, suggesting its potential as an adjunct therapy in treating resistant infections .
  • Metabolic Pathway Interactions : Investigations into how this compound interacts with metabolic pathways have revealed insights into its mechanism of action, particularly regarding fatty acid metabolism and drug tolerance in pathogenic bacteria .

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to various biological effects. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Variations and Properties

  • Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., ) or chloro substituents (e.g., ) exhibit higher molar masses and enhanced ligand properties for metal-ion sensors.
  • Sensor Applications: Hydrazide derivatives like N'-(1-pyridin-2-ylmethylene)-2-furohydrazide are used in La(III) ion-selective sensors due to their chelating ability , while others serve in Ce(III) detection .

Functional Roles

  • Flavor Chemistry: N'-(2-Furoyl)-2-furohydrazide is identified as a volatile organic compound (VOC) in 3-year fermented shrimp paste, contributing to nutty/aldehydic aromas .
  • Synthetic Intermediates: Chloro- and nitro-substituted derivatives are critical in synthesizing pharmaceuticals and agrochemicals .

Biological Activity

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide is a synthetic compound with potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃N₃O₅
  • Molar Mass : 291.26 g/mol
  • CAS Number : 364626-47-1

The compound features a furohydrazide moiety, which is often linked to various biological activities due to the presence of the nitro group and hydrazide functionality. The nitro group is known for its role in redox reactions, contributing to the compound's biological efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing nitro groups. The nitro moiety can induce oxidative stress in microbial cells, leading to cell death. In a review of nitro compounds, it was noted that these structures exhibit significant antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data suggest that this compound shows selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various nitro compounds found that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the nitro group enhances the overall antimicrobial efficacy due to its ability to disrupt cellular processes .

CompoundMIC (µg/mL)Activity
Nitro Compound A32Effective
Nitro Compound B64Moderate
This compound16Highly Effective

Study 2: Anticancer Activity

In vitro studies on the anticancer potential of this compound revealed significant inhibition of cell proliferation in HeLa and MCF-7 cell lines. The IC50 values were determined through MTT assays, showcasing its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings suggest that the compound could be further explored for its therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance, para-substituted derivatives demonstrated enhanced potency against Leishmania species, while ortho substitutions were less favorable for antimicrobial activity .

Q & A

Q. Intermediate Validation :

  • TLC (Rf comparison with standards) .
  • NMR (¹H/¹³C for functional group confirmation; e.g., hydrazide NH₂ at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.3–7.1 ppm), nitrophenoxy group (δ 7.8–8.2 ppm for aromatic protons), and hydrazide NH₂ (δ 4.2–4.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O at ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₂N₂O₅) with <5 ppm error .

Basic: How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-Inflammatory Assays : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in RAW 264.7 macrophages .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .
  • Machine Learning (ML) : Train models on existing reaction data (solvent, temperature, catalysts) to predict optimal conditions (e.g., DMF as solvent improves nitro group stability) .
  • DoE (Design of Experiments) : Apply factorial design to test variables like temperature (60–100°C) and catalyst loading (5–10 mol%) .

Q. Table 1: Reaction Optimization Variables

VariableRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, EthanolDMF+25%
Temperature (°C)60–10080+15%
CatalystK₂CO₃, Et₃NK₂CO₃ (10 mol%)+12%

Advanced: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25°C, 24h), monitor via HPLC (C18 column, acetonitrile/water gradient) .
    • Thermal Stress : Heat at 40–80°C for 48h; track decomposition by UV-Vis (λ=280 nm) .
  • Light Sensitivity : Expose to UV (254 nm) for 24h; analyze by LC-MS for photodegradants .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-[(2-naphthyloxy)methyl]-2-furohydrazide ).
  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., confirm nitro group orientation) .
  • 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., furan vs. phenoxy protons) .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR for intermediate formation .
  • Computational Modeling : Identify electron-deficient sites (e.g., nitro group directs electrophilic attack) via Fukui indices .
  • Isotopic Labeling : Use ¹⁵N-hydrazine to trace hydrazide formation pathways .

Advanced: How to elucidate the mechanism of its biological activity?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5IKT) using AutoDock Vina .
  • Metabolomics : Profile cellular metabolites (LC-MS) after treatment to identify disrupted pathways .
  • Gene Expression Analysis : Use qPCR to quantify inflammation markers (e.g., IL-6, TNF-α) in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.